

# In-Depth Technical Guide to 2,5-Dichloro-4'-fluorobenzophenone

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## Compound of Interest

Compound Name: 2,5-Dichloro-4'-fluorobenzophenone

Cat. No.: B3050571

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This technical guide provides a comprehensive overview of the core physical and chemical properties of **2,5-Dichloro-4'-fluorobenzophenone**, a halogenated aromatic ketone of interest in materials science and synthetic chemistry. The information is presented to support research and development activities, with a focus on quantitative data, experimental methodologies, and structural elucidation.

## Core Physical and Chemical Properties

**2,5-Dichloro-4'-fluorobenzophenone** is a substituted aromatic ketone with the chemical formula  $C_{13}H_7Cl_2FO$ . Its structure features a benzoyl group substituted with two chlorine atoms at the 2 and 5 positions, and a phenyl group substituted with a fluorine atom at the 4' position.

Property	Value	Reference
CAS Number	270903-87-2	[1]
Molecular Weight	269.09 g/mol	N/A
Appearance	Off-white to light yellow solid	[2]
Melting Point	Data not available in searched literature.	N/A
Boiling Point	Data not available in searched literature.	N/A
Solubility	Known to improve the solubility of high-strength polymers like PEEK in common organic solvents. Specific solubility data in various solvents is not readily available in the searched literature.	[3]

## Synthesis

The primary and most commercially viable method for synthesizing **2,5-Dichloro-4'-fluorobenzophenone** is the Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of fluorobenzene with 2,5-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride ( $\text{AlCl}_3$ ).<sup>[4]</sup>

The general reaction is as follows:

A detailed experimental protocol for a similar Friedel-Crafts acylation is provided in the Experimental Protocols section.

## Structural Elucidation and Spectral Properties

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for the structural elucidation of **2,5-Dichloro-4'-fluorobenzophenone**.

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the two aromatic rings. The protons on the dichlorinated phenyl ring will likely exhibit complex splitting patterns due to spin-spin coupling. The protons on the fluorinated phenyl ring will show characteristic splitting due to coupling with the adjacent fluorine atom, in addition to proton-proton coupling. The electron-withdrawing effects of the chlorine, fluorine, and carbonyl groups will influence the chemical shifts.[3]
- $^{13}\text{C}$  NMR: A  $^{13}\text{C}$  NMR spectrum for **2,5-Dichloro-4'-fluorobenzophenone** is available and can be used for structural confirmation.[1]

Detailed experimental data for the NMR spectra, including specific chemical shifts and coupling constants for **2,5-Dichloro-4'-fluorobenzophenone**, are not available in the searched literature. However, a general protocol for NMR analysis of benzophenone derivatives is provided below.

## Experimental Protocols

Synthesis: Friedel-Crafts Acylation of Fluorobenzene with 2,5-Dichlorobenzoyl Chloride (General Procedure)

This protocol is a generalized procedure based on known Friedel-Crafts acylation reactions.[4][5][6]

Materials:

- Fluorobenzene
- 2,5-Dichlorobenzoyl chloride
- Anhydrous aluminum chloride ( $\text{AlCl}_3$ )
- Anhydrous solvent (e.g., dichloromethane, carbon disulfide)
- Hydrochloric acid (HCl), dilute aqueous solution
- Sodium bicarbonate ( $\text{NaHCO}_3$ ) solution, saturated
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

- Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
- Ice

Procedure:

- Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas).
- In a dry environment, charge the flask with anhydrous aluminum chloride and the anhydrous solvent.
- Cool the mixture in an ice bath.
- Add a solution of 2,5-dichlorobenzoyl chloride in the anhydrous solvent to the dropping funnel.
- Add the 2,5-dichlorobenzoyl chloride solution dropwise to the stirred  $\text{AlCl}_3$  suspension over a period of 30-60 minutes, maintaining the temperature below 10 °C.
- After the addition is complete, add fluorobenzene dropwise from the dropping funnel over 30 minutes, keeping the temperature low.
- Once the addition of fluorobenzene is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for a specified time (typically 1-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated HCl with vigorous stirring.
- Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
- Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

- Purify the crude **2,5-Dichloro-4'-fluorobenzophenone** by recrystallization from a suitable solvent (e.g., ethanol, hexane) or by column chromatography.

#### Characterization: Melting Point Determination (General Procedure)

This is a general procedure for determining the melting point of a crystalline solid.[\[3\]](#)[\[7\]](#)

##### Materials:

- Melting point apparatus
- Capillary tubes
- Sample of **2,5-Dichloro-4'-fluorobenzophenone**

##### Procedure:

- Ensure the sample is dry and finely powdered.
- Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.
- Then, decrease the heating rate to 1-2 °C per minute.
- Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

#### Characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy (General Protocol)

This is a general protocol for obtaining NMR spectra of benzophenone derivatives.[\[8\]](#)[\[9\]](#)[\[10\]](#)

##### Materials:

- NMR spectrometer

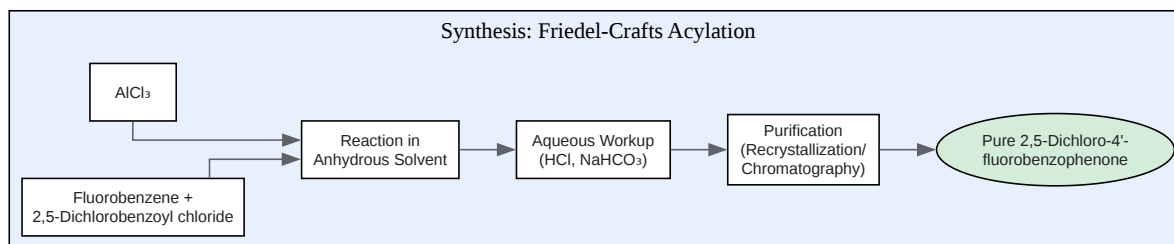
- NMR tubes
- Deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ )
- Sample of **2,5-Dichloro-4'-fluorobenzophenone**

Procedure:

- Dissolve a small amount of the purified **2,5-Dichloro-4'-fluorobenzophenone** (typically 5-20 mg) in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.
- Ensure the sample is fully dissolved.
- Place the NMR tube in the spectrometer's probe.
- Acquire the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra according to the instrument's standard operating procedures. This will involve tuning and shimming the instrument to obtain optimal resolution.
- Process the acquired data (Fourier transform, phase correction, and baseline correction).
- Integrate the signals in the  $^1\text{H}$  NMR spectrum and determine the chemical shifts ( $\delta$ ) in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS, or the residual solvent peak).
- Determine the chemical shifts of the signals in the  $^{13}\text{C}$  NMR spectrum.

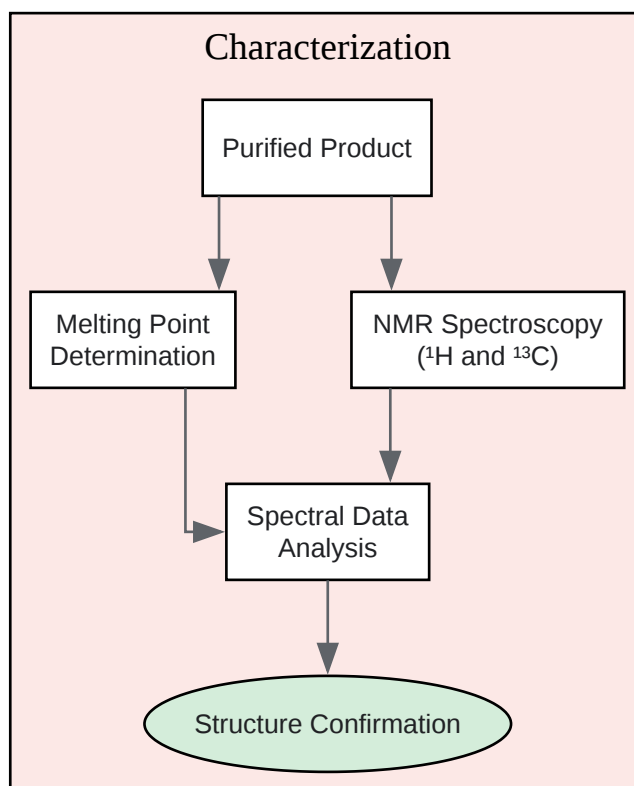
## Logical Relationships and Workflows

The following diagrams illustrate the general workflow for the synthesis and characterization of **2,5-Dichloro-4'-fluorobenzophenone**.



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Caption: General workflow for the synthesis of **2,5-Dichloro-4'-fluorobenzophenone**.



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Caption: Workflow for the physical and structural characterization of the synthesized product.

Disclaimer: This document is intended for informational purposes for a technical audience. The experimental protocols provided are general and may require optimization. All laboratory work should be conducted with appropriate safety precautions. The absence of specific data in this guide reflects the limitations of the currently available public information.

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